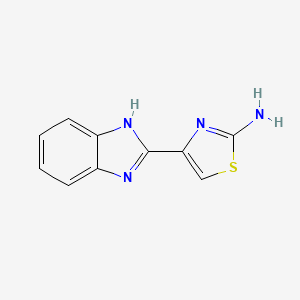
2-(4-モルホリニル)-5-ピリミジンカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
2-(4-モルホリニル)-5-ピリミジンカルボニトリルの主要な用途の1つは、医薬品合成の中間体としての用途です。これは、さまざまな医薬品の、特に中枢神経系を標的とする医薬品の合成における構成要素として役立ちます。 そのモルホリン環は、血液脳関門を通過するように設計された分子に共通の特徴です .
有機合成
この化合物は有機合成にも利用され、さまざまな化学反応を起こして新しい化合物を形成することができます。 特にピリミジン環は、置換反応に関与して、潜在的な生物活性を持つ誘導体を作成できる汎用性の高い部分です .
材料科学
材料科学では、2-(4-モルホリニル)-5-ピリミジンカルボニトリルを使用して、材料の特性を変更できます。 たとえば、ポリマーに組み込んで、熱安定性を向上させたり、さらなる反応によって新規材料を作成できる特定の官能基を導入したりできます .
触媒
2-(4-モルホリニル)-5-ピリミジンカルボニトリルの含窒素環は、触媒として使用するための候補となります。 金属触媒の配位子として作用し、微量化学薬品や医薬品の製造に使用される反応など、さまざまな化学反応の効率を向上させる可能性があります .
生物学的研究
研究者はこの化合物を生物学的研究で使用して、酵素や受容体の機能を調べることができます。 2-(4-モルホリニル)-5-ピリミジンカルボニトリルのアナログを作成することにより、科学者はこれらの分子が生物系内で持つ結合親和性と活性を調査できます .
分析化学
分析化学では、2-(4-モルホリニル)-5-ピリミジンカルボニトリルを標準品または試薬として使用できます。 その明確な構造と特性により、検量線に使用したり、新しい分析方法の開発で反応物として使用したりするのに適しています .
ナノテクノロジー
この化合物は、金属と安定な構造を形成する能力が、ナノテクノロジーで利用できます。 金属有機構造体(MOF)の作成や、薬物送達から触媒まで、さまざまな用途を持つナノ粒子の安定化剤として使用できます .
環境科学
最後に、2-(4-モルホリニル)-5-ピリミジンカルボニトリルは、環境科学研究で使用できます。 その誘導体は、汚染物質に結合する能力または環境中の有害物質の検出のためのセンサーとして作用する能力について研究される可能性があります .
Safety and Hazards
将来の方向性
While specific future directions for “2-(4-Morpholinyl)-5-pyrimidinecarbonitrile” are not available, related compounds have shown potential in scientific research. For instance, the 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
生化学分析
Biochemical Properties
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes involved in cell growth, proliferation, and survival . The compound binds to the active site of PI3Ks, thereby preventing their interaction with phosphatidylinositol (4,5)-bisphosphate (PIP2) and subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/protein kinase B (PKB) pathway, which is essential for cell survival and proliferation .
Cellular Effects
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile has been observed to exert significant effects on various types of cells and cellular processes. In human colon cancer cells, the compound inhibits cell proliferation and induces apoptosis by inactivating the Akt/PKB pathway . This leads to decreased expression of phosphorylated Akt and increased activity of caspase-3, a key enzyme involved in the execution phase of apoptosis . Additionally, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile has been shown to attenuate ischemia/reperfusion-induced cardiac dysfunction in diabetic animal models by inhibiting PI3K signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile involves its binding interactions with biomolecules and enzyme inhibition. The compound specifically inhibits PI3Ks by binding to their active site, thereby preventing the phosphorylation of PIP2 to PIP3 . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Furthermore, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile has been shown to inhibit other proteins, such as serine/threonine-protein kinase pim-1, which plays a role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . In vivo studies have also demonstrated the compound’s effectiveness in suppressing tumor growth and inducing apoptosis in mouse xenograft models .
Dosage Effects in Animal Models
The effects of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile vary with different dosages in animal models. Studies have shown that higher doses of the compound result in more pronounced inhibition of tumor growth and increased induction of apoptosis in cancer cells . At very high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is involved in various metabolic pathways, primarily through its interaction with PI3Ks and other enzymes. The compound’s inhibition of PI3Ks affects the production of PIP3, which is a critical signaling molecule in cellular metabolism . Additionally, the compound’s interaction with other enzymes, such as serine/threonine-protein kinase pim-1, further influences metabolic processes by regulating cell survival and proliferation .
Transport and Distribution
The transport and distribution of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Once inside the cells, 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other biomolecules .
Subcellular Localization
The subcellular localization of 2-(4-Morpholinyl)-5-pyrimidinecarbonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, where it interacts with PI3Ks and other enzymes involved in cell signaling pathways . Additionally, its localization in specific subcellular compartments can affect its activity and function, further influencing cellular processes and biochemical reactions .
特性
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVRJLJJVGWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363143 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400082-62-4 |
Source


|
| Record name | 2-(Morpholin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)

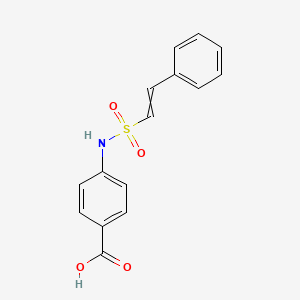

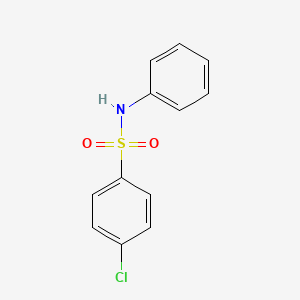
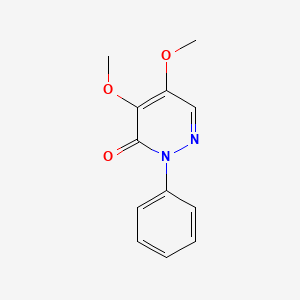
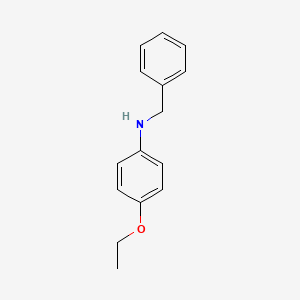

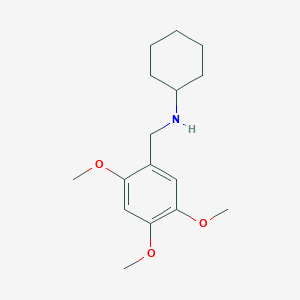
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
